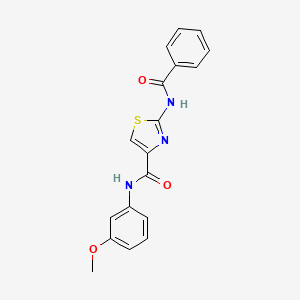![molecular formula C12H17N3O B2817908 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one CAS No. 2044835-10-9](/img/structure/B2817908.png)
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one is an organic compound with potential applications in medicinal chemistry. Its unique structural features and functional groups make it a point of interest for researchers exploring new therapeutic agents.
Métodos De Preparación
The synthesis of 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one involves multiple synthetic routes, usually initiated by constructing the azetidinone core followed by introducing the imidazolyl and cyclopropylmethyl groups.
Synthetic Route and Reaction Conditions: One common method involves the reaction of 3,3-dimethylazetidin-2-one with cyclopropylmethyl bromide in the presence of a base to form the corresponding alkylated azetidinone. The intermediate is then reacted with 1H-imidazole under suitable conditions to yield the target compound.
Industrial Production Methods: Industrially, this compound could be synthesized in a batch process using optimized conditions to maximize yield and purity. Key considerations include reaction temperature, solvent choice, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one can undergo various chemical reactions:
Oxidation: It may be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reductive conditions using agents like lithium aluminium hydride could target specific functional groups.
Substitution: Substitution reactions can occur at the imidazolyl or cyclopropylmethyl moieties using appropriate nucleophiles or electrophiles.
Major products depend on the specific reactions and conditions employed, but they typically involve modifications to the core structure or functional groups, leading to derivatives with potentially altered properties.
Aplicaciones Científicas De Investigación
This compound finds applications across multiple fields:
Chemistry: Used as an intermediate in synthesizing other complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an antimicrobial or anticancer agent.
Industry: May be used in the development of novel materials or chemical processes.
Mecanismo De Acción
The mechanism by which 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to the desired biological outcomes. The exact pathways depend on its specific applications and the biological context.
Comparación Con Compuestos Similares
Comparing 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one with similar compounds:
Similar Compounds:
4-(1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]butan-2-one
Each of these has slight variations in their structure that can significantly impact their chemical reactivity and biological activity. The unique arrangement of functional groups in this compound contributes to its distinct properties, making it a unique candidate for various applications.
Hope this article scratches your itch for information! Any other specifics you’d like to dive into?
Propiedades
IUPAC Name |
4-[1-(cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-12(2)9(14-11(12)16)10-13-5-6-15(10)7-8-3-4-8/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXZYVSSXOSCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=NC=CN2CC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-acetamidophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2817826.png)

![3-Tert-butyl-6-[5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2817831.png)
![(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817832.png)
![1-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817833.png)


![N-(3-fluoro-4-methylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2817837.png)

![N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B2817841.png)
![2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2817843.png)
![1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2817844.png)

![8-(sec-butyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817848.png)
